molecular formula C10H14O B3052084 3-Methylbicyclo[3.3.1]non-2-en-7-one CAS No. 38339-46-7

3-Methylbicyclo[3.3.1]non-2-en-7-one

Cat. No. B3052084
CAS RN: 38339-46-7
M. Wt: 150.22 g/mol
InChI Key: WHCVIUFGYHCQID-UHFFFAOYSA-N
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Description

3-Methylbicyclo[3.3.1]non-2-en-7-one is a chemical compound with the CAS Number: 38339-46-7 . It has a molecular weight of 150.22 .


Molecular Structure Analysis

The molecular structure of 3-Methylbicyclo[3.3.1]non-2-en-7-one has been analyzed in several studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Chemical Reactions Analysis

Anomalously high selectivities on Pd and Co black catalysts were observed in the catalytic hydrogenation of 7-methylbicyclo[3.3.1]non-6-en-3-one . Unexpected products, 1-adamantanol and 6-methylbicyclo[3.3.1]non-6-en-3-endo-ol were exclusively produced over Pd and Co, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methylbicyclo[3.3.1]non-2-en-7-one include a molecular weight of 150.22 . It is a liquid at room temperature .

Scientific Research Applications

Catalytic Hydrogenation

7-Methylbicyclo[3.3.1]non-6-en-3-one has been used in studies of catalytic hydrogenation. Anomalously high selectivities on Pd and Co black catalysts were observed in the catalytic hydrogenation of this compound. Unexpected products, 1-adamantanol and 6-methylbicyclo[3.3.1]non-6-en-3-endo-ol were exclusively produced over Pd and Co, respectively .

Biological Activity

The bicyclo[3.3.1]nonane moiety, which is a part of these compounds, is predominant in most biologically active natural products. Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Crystallographic Studies

These compounds have been used in synthetic and crystallographic studies. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .

Hydrogenation Studies

Hydrogenation of 7-Methylenebicyclo[3.3.1]nonan-3-one, a related compound, over platinum oxide in acetic acid yielded 7α-methylbicyclo[3.3.1]nonan-3α-ol as the sole product. Hydrogenation of the same compound in ethyl acetate afforded 7α-methylbicyclo[3.3.1]nonan-3-one as a reduced product and 7-methylbicyclo[3.3.1]non-6-en-3-one as an isomerized product .

Structural Investigation

These compounds have been used in structural investigations of products. From studies based on NMR spectroscopy with the use of a shift-reagent, it is concluded that the major conformer of 2 and 5 is of chair-boat form .

Anticancer Activities

The bicyclo[3.3.1]nonane moiety and its derivatives have been associated with anticancer activities. This review article discusses several miscellaneous synthetic routes for the construction of bicyclo[3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities .

Safety and Hazards

The safety information for 3-Methylbicyclo[3.3.1]non-2-en-7-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study of 3-Methylbicyclo[3.3.1]non-2-en-7-one could involve further exploration of its potential applications in asymmetric catalysis, anticancer research, and other areas where its derivatives have shown promise .

Mechanism of Action

Mode of Action

It has been observed that the compound undergoes catalytic hydrogenation with pd and co black catalysts, leading to the formation of unexpected products .

Biochemical Pathways

The biochemical pathways affected by 7-Methylbicyclo[33It has been observed that the compound can undergo catalytic hydrogenation, leading to the formation of 1-adamantanol and 6-methylbicyclo[331]non-6-en-3-endo-ol .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Methylbicyclo[33It is known that the compound is a liquid at room temperature, suggesting that it may have good solubility .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 7-Methylbicyclo[33It is known that the compound is stable at room temperature .

properties

IUPAC Name

7-methylbicyclo[3.3.1]non-6-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-2-8-4-9(3-7)6-10(11)5-8/h2,8-9H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCVIUFGYHCQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC(C1)CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494990
Record name 7-Methylbicyclo[3.3.1]non-6-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylbicyclo[3.3.1]non-6-en-3-one

CAS RN

38339-46-7
Record name 7-Methylbicyclo[3.3.1]non-6-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbicyclo[3.3.1]non-2-en-7-one
Reactant of Route 2
3-Methylbicyclo[3.3.1]non-2-en-7-one
Reactant of Route 3
3-Methylbicyclo[3.3.1]non-2-en-7-one
Reactant of Route 4
3-Methylbicyclo[3.3.1]non-2-en-7-one
Reactant of Route 5
3-Methylbicyclo[3.3.1]non-2-en-7-one
Reactant of Route 6
3-Methylbicyclo[3.3.1]non-2-en-7-one

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